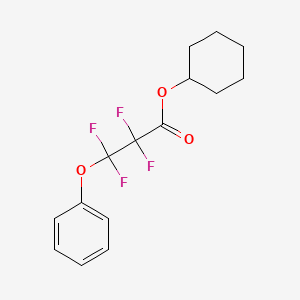
Cyclohexyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate is a chemical compound with the molecular formula C15H18F4O3 It is known for its unique structural features, which include a cyclohexyl group, a tetrafluorinated carbon chain, and a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate typically involves the reaction of cyclohexanol with 2,2,3,3-tetrafluoro-3-phenoxypropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction conditions often include refluxing the mixture in an inert atmosphere to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the final product is typically achieved through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexyl carboxylic acid.
Reduction: Formation of cyclohexyl 2,2,3,3-tetrafluoro-3-phenoxypropanol.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Cyclohexyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Cyclohexyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The tetrafluorinated carbon chain and phenoxy group play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexyl 2,2,3,3-tetrafluoro-3-methoxypropanoate
- Cyclohexyl 2,2,3,3-tetrafluoro-3-ethoxypropanoate
- Cyclohexyl 2,2,3,3-tetrafluoro-3-butoxypropanoate
Uniqueness
Cyclohexyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties compared to its methoxy, ethoxy, and butoxy analogs
Propiedades
Número CAS |
873013-81-1 |
|---|---|
Fórmula molecular |
C15H16F4O3 |
Peso molecular |
320.28 g/mol |
Nombre IUPAC |
cyclohexyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate |
InChI |
InChI=1S/C15H16F4O3/c16-14(17,13(20)21-11-7-3-1-4-8-11)15(18,19)22-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2 |
Clave InChI |
GYZKGIXSLARJEB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC(=O)C(C(OC2=CC=CC=C2)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















